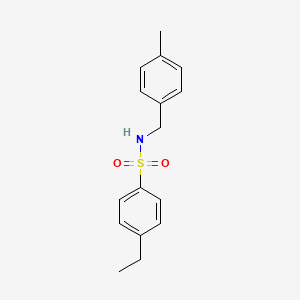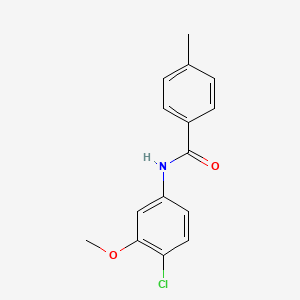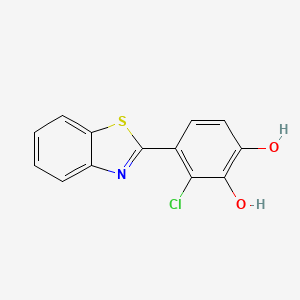![molecular formula C16H18N2O5 B5767333 methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its high potency and selectivity towards specific cellular targets. Additionally, its synthetic method is relatively simple and yields high purity of the compound. However, one of the limitations is its potential toxicity towards normal cells, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for the research on methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate. One potential direction is to further investigate its potential as a neuroprotective agent and its mechanism of action in the brain. Additionally, its potential as a modulator of the immune system could be explored for the development of novel immunotherapies. Furthermore, its potential as a scaffold for the development of new drugs could be investigated through structure-activity relationship studies.
Conclusion:
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate is a promising compound with potential applications in various areas of scientific research. Its synthesis method has been optimized to obtain high yields and purity of the compound, and its biological effects have been extensively studied. Further research is needed to fully understand its mechanism of action and to explore its potential in the development of novel drugs and therapies.
合成法
The synthesis of methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of 4-piperidone with nitrophenylacetic acid followed by esterification with methyl chloroformate. The final product is obtained by reacting the intermediate with sodium methoxide. This method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been found to have potential as a neuroprotective agent and as a modulator of the immune system.
特性
IUPAC Name |
methyl 1-[(E)-3-(2-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-6-12-4-2-3-5-14(12)18(21)22/h2-7,13H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHKPDVNYWFEF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(2E)-3-(2-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)


![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)


![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)
